

An In-depth Technical Guide to Vinyl Formate (CAS 692-45-5)

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Compound of Interest

Compound Name: Vinyl formate

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Abstract

Vinyl formate (CAS 692-45-5), the simplest vinyl ester, is a reactive monomer with significant applications in polymer chemistry and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a review of its primary chemical reactions and applications. All quantitative data is presented in structured tables for ease of comparison. Additionally, key chemical processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying principles.

Chemical and Physical Properties

Vinyl formate is a colorless, volatile, and flammable liquid.^[1] Its properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ O ₂	[2][3]
Molecular Weight	72.06 g/mol	[3]
CAS Number	692-45-5	[3][4]
Appearance	Colorless liquid	[2][5]
Boiling Point	46-47 °C	[5]
Density	~0.96 g/cm ³ at 20 °C	[6]
Flash Point	-7 °C	[7]
Refractive Index (n _{20/D})	1.387	[1]
Solubility	Soluble in organic solvents; limited solubility in water.	[2]
InChI Key	GFJVXXWOPWLRNU- UHFFFAOYSA-N	[3][5]
Canonical SMILES	C=COC=O	[3][5]

Synthesis of Vinyl Formate

Vinyl formate can be synthesized through several methods, primarily involving the reaction of acetylene with formic acid or the transvinylation of another vinyl ester.[2]

Vapor-Phase Synthesis from Acetylene and Formic Acid

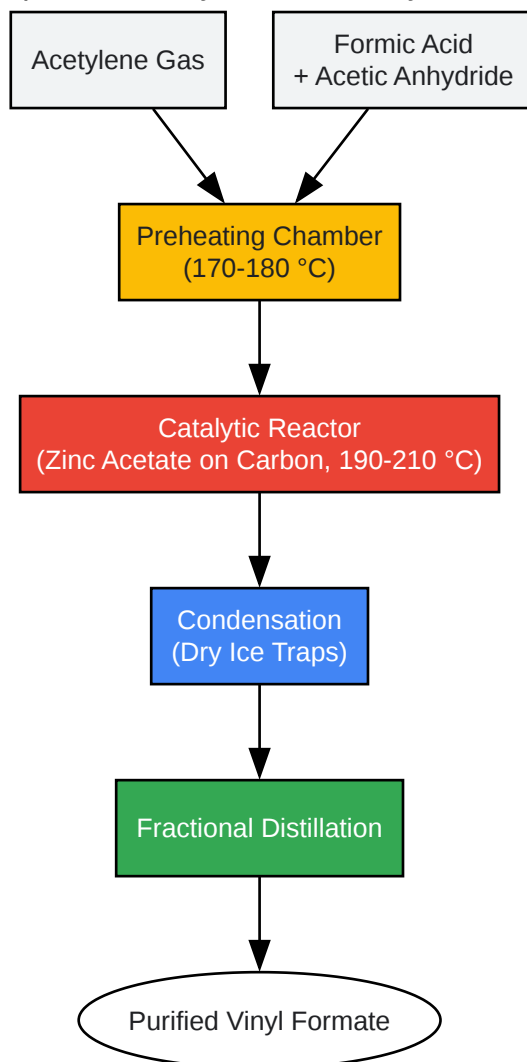
This industrial method involves passing a mixture of acetylene and formic acid vapor over a catalyst at elevated temperatures.[2]

Experimental Protocol:

- **Catalyst Preparation:** Impregnate a porous support, such as activated carbon pellets, with a zinc or cadmium salt, for example, zinc acetate.[4]

- Reaction Setup: Establish a reaction chamber containing the prepared catalyst. The chamber should be equipped with a preheating unit.[4]
- Reactant Preparation: Prepare a gaseous mixture of acetylene and formic acid. The preferred molar ratio of acetylene to formic acid is between 5:1 and 12:1. To prevent the formation of the ethylidene ester byproduct, a small amount of acetic anhydride (0.01 to 0.1 mole per mole of formic acid) should be added to the formic acid.[4]
- Reaction Execution:
 - Pass the gaseous mixture through the preheating chamber maintained at approximately 170-180 °C.[4]
 - Introduce the preheated vapor into the reaction chamber containing the catalyst. The reaction temperature should be maintained between 150 °C and 260 °C (preferably 190 °C to 210 °C).[4]
 - The reaction is exothermic, so the heat input will need to be adjusted once the reaction initiates.[4]
- Product Collection and Purification:
 - Collect the vapors exiting the reaction chamber as condensates in traps cooled with dry ice.[4]
 - The **vinyl formate** product is then recovered and purified from the condensate by fractional distillation.[2][4]

Vapor-Phase Synthesis of Vinyl Formate



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Vapor-Phase Synthesis Workflow

Transvinylation from Vinyl Acetate

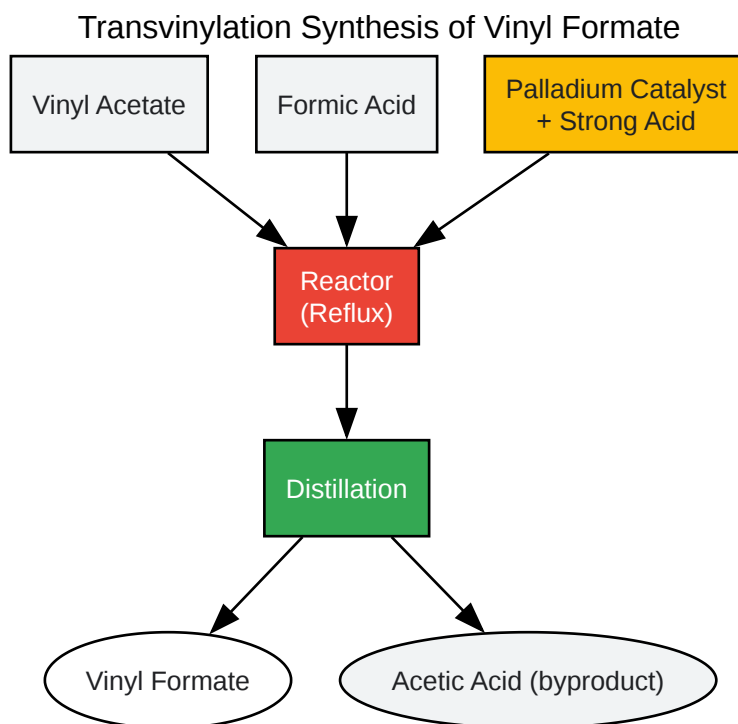
Vinyl formate can also be produced via an ester interchange reaction, known as transvinylation, between vinyl acetate and formic acid.[2] This method is often catalyzed by palladium or mercury compounds.[8]

Experimental Protocol (Palladium Catalysis):

- **Catalyst Preparation:** In a round-bottom flask equipped with a reflux condenser, charge palladium(II) acetate and a suitable ligand (e.g., an aryl N-containing ligand like 5-chloro-

1,10-phenanthroline) in a solvent. Reflux for 2-4 hours. The catalyst complex can be isolated by filtration.[9]

- **Reaction Setup:** Charge a reactor with vinyl acetate (which can also serve as the solvent), formic acid, and the palladium catalyst complex. A strong acid, such as p-toluenesulfonic acid, can be added to improve catalyst activity.[9]
- **Reaction Execution:** Heat the reaction mixture to reflux. The equilibrium can be shifted towards the product by continuously removing the acetic acid byproduct.[7][9]
- **Product Isolation and Purification:** After the reaction is complete, the **vinyl formate** can be isolated from the reaction mixture by distillation.



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Transvinylation Synthesis Workflow

Analytical and Spectroscopic Characterization Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of the volatile **vinyl formate**.

Experimental Protocol:

- Sample Preparation: Dilute the **vinyl formate** sample in a low boiling point solvent such as chloroform or ethyl acetate to a concentration of approximately 0.1-1 mg/mL.[\[10\]](#)[\[11\]](#) For trace analysis, derivatization may be necessary. For instance, formic acid can be derivatized with an alcohol to form the corresponding ester prior to analysis.
- Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.[\[12\]](#)
- GC Conditions:
 - Injector: Set to a temperature suitable for the volatilization of **vinyl formate** without decomposition.
 - Column: A column with a suitable stationary phase for separating volatile organic compounds.
 - Carrier Gas: Typically helium or hydrogen.
 - Oven Program: A temperature program that allows for the separation of **vinyl formate** from the solvent and any impurities.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is common.
 - Mass Range: Scan a mass range appropriate for detecting the molecular ion (m/z 72) and characteristic fragment ions of **vinyl formate**.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **vinyl formate**.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 1-5 mg of **vinyl formate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[\[6\]](#)[\[13\]](#)[\[14\]](#) Ensure the sample is free from particulate matter.[\[15\]](#)

- Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Parameters:
 - Acquire the spectrum at room temperature.
 - Typical chemical shifts (δ) in CDCl_3 are:
 - δ 8.03 ppm (formyl proton)
 - δ 7.32 ppm (vinyl proton, $-\text{O}-\text{CH}=\text{}$)
 - δ 5.01 ppm and 4.69 ppm (terminal vinyl protons, $=\text{CH}_2$)[6]
- ^{13}C NMR Parameters:
 - Acquire the spectrum with proton decoupling.
 - The concentration may need to be higher than for ^1H NMR, around 0.1 mol/L.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in **vinyl formate**.

Experimental Protocol:

- Sample Preparation:
 - Liquid Cell Method: Place a few drops of neat **vinyl formate** between two IR-transparent windows (e.g., NaCl or KBr) and assemble them in a liquid cell.[16]
 - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.[16]
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.[17]

- Collect the sample spectrum.
- Spectral Interpretation: Key characteristic peaks for **vinyl formate** include:
 - C=O stretching vibration of the ester group.
 - C=C stretching vibration of the vinyl group.
 - C-O stretching vibrations.
 - =C-H bending and stretching vibrations.

Chemical Reactivity and Applications

The reactivity of **vinyl formate** is dominated by its vinyl and ester functional groups, making it a versatile building block in organic and polymer synthesis.^[13]

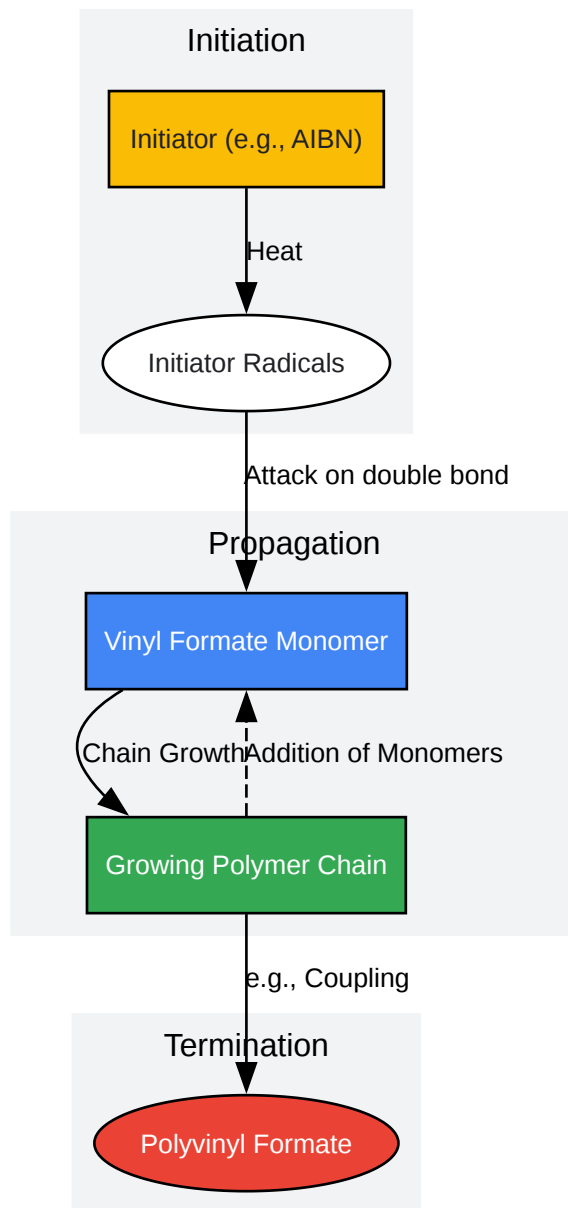
Polymerization

Vinyl formate readily undergoes free-radical polymerization to produce poly**vinyl formate** (PVF).^[2] This polymerization proceeds via the typical steps of initiation, propagation, and termination.^{[18][19]}

Experimental Protocol for Free-Radical Polymerization:

- Reaction Setup: In a reaction vessel, dissolve **vinyl formate** in a suitable solvent.
- Initiation: Add a free-radical initiator, such as an azo compound (e.g., AIBN) or a peroxide.^[18] The reaction is typically initiated by heating the mixture.^[1]
- Propagation: Allow the polymerization to proceed at a controlled temperature. The reaction progress can be monitored by techniques such as GC to measure the consumption of the monomer.
- Termination and Isolation: Once the desired conversion is achieved, the reaction can be terminated. The resulting poly**vinyl formate** can be precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether or n-hexane) and collected by filtration.^[1] The polymer is then dried under vacuum.^[1]

Free-Radical Polymerization of Vinyl Formate



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Polymerization Mechanism

Hydrolysis of Polyvinyl Formate

Polyvinyl formate can be hydrolyzed to produce polyvinyl alcohol (PVA), a widely used water-soluble polymer.^{[20][21]} The degree of hydrolysis can be controlled to tune the properties of the resulting PVA.^[22]

Experimental Protocol for Hydrolysis:

- Dissolution: Dissolve the poly**vinyl formate** in a suitable solvent, such as methanol.[1]
- Hydrolysis: Add a catalyst, such as a solution of potassium hydroxide in methanol, to the polymer solution.[1]
- Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) for a set period to achieve the desired degree of hydrolysis.[1]
- Isolation: The resulting polyvinyl alcohol, being insoluble in methanol, will precipitate.[1] It can be collected by centrifugation or filtration, washed, and then dried under vacuum.[1]

Other Reactions

- Oxidation: **Vinyl formate** can be oxidized to formic acid and carbon dioxide using strong oxidizing agents.[2]
- Reduction: Reduction of **vinyl formate** can yield vinyl alcohol and formic acid.[13]
- Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions.[2]

Safety and Handling

Vinyl formate is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is highly flammable and can form explosive mixtures with air.[7] It is a severe eye irritant and a mild skin irritant.[3][4] Ingestion can be moderately toxic.[3][4]
- Handling: Use in a well-ventilated area, away from sources of ignition.[20] Wear suitable protective clothing, gloves, and eye/face protection.[20][8]
- Storage: Store in a cool, well-ventilated place (e.g., 2-8 °C) in a tightly closed container. **Vinyl formate** has a strong tendency to polymerize, especially when exposed to heat or light, and is therefore often stabilized with an inhibitor like hydroquinone.

Conclusion

Vinyl formate is a valuable monomer with well-established synthesis routes and a range of applications, primarily in the production of poly**vinyl formate** and, subsequently, polyvinyl alcohol. This guide has provided a detailed overview of its properties, synthesis, analysis, and reactivity, including specific experimental protocols to aid researchers in their work with this compound. Proper safety precautions are essential when handling this reactive and hazardous chemical.

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